C.I. Direct Red 83
Overview
Description
C.I. Direct Red 83 is a synthetic azo dye commonly used in the textile industry for dyeing cellulosic fibers such as cotton. It is known for its bright red color and good fastness properties. This compound is part of the direct dye class, which means it can be applied directly to the substrate without the need for a mordant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Red 83 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Red 83 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific reagents and conditions used.
Scientific Research Applications
C.I. Direct Red 83 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in wastewater treatment studies to develop methods for dye removal from industrial effluents.
Mechanism of Action
The primary mechanism of action for C.I. Direct Red 83 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The azo group (-N=N-) in the dye molecule is responsible for its chromophoric properties, allowing it to absorb visible light and impart color. In biological systems, the dye can interact with cellular components, leading to staining or other effects.
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Red 80
- C.I. Direct Red 81
- C.I. Direct Red 79
Comparison
C.I. Direct Red 83 is unique in its specific shade of red and its fastness properties. Compared to similar compounds, it may offer better stability and resistance to fading under certain conditions. Each direct red dye has its own set of properties that make it suitable for specific applications, but this compound is particularly valued for its bright color and ease of application.
Properties
IUPAC Name |
dicopper;tetrasodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6O17S4.2Cu.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;;;/q;2*+2;4*+1/p-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWYOJOBJMUHM-UHFFFAOYSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H16Cu2N6Na4O17S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015272 | |
Record name | C.I. Direct Red 83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15418-16-3 | |
Record name | C.I. Direct Red 83 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015418163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprate(4-), [.mu.-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2-naphthalenesulfonato]](8-)]]di-, sodium (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Red 83 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium [μ-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 83 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665Y93749B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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